1,2,2-Triethoxyethan-1-ol
Description
1,2,2-Triethoxyethan-1-ol (C₈H₁₈O₄) is a polyether alcohol featuring three ethoxy groups (-OCH₂CH₃) attached to a central ethane backbone. This compound is characterized by its high solubility in polar organic solvents and moderate hydrophilicity due to its ethoxylated structure. It is primarily used as a solvent in specialty chemical synthesis, a stabilizer in polymer formulations, and an intermediate in the production of surfactants. Its branched ethoxy groups enhance steric hindrance, reducing reactivity compared to simpler glycols, which may improve stability in acidic or oxidative environments .
Properties
IUPAC Name |
1,2,2-triethoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-4-10-7(9)8(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHMIUTYPZNVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(OCC)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544206 | |
| Record name | 1,2,2-Triethoxyethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103382-54-3 | |
| Record name | 1,2,2-Triethoxyethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Triethoxyethan-1-ol can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of 1,2,2-Triethoxyethan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include steps such as solvent extraction and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triethoxyethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate, sulfuric acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
1,2,2-Triethoxyethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2-Triethoxyethan-1-ol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act by modulating enzyme activity or interacting with cellular membranes . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights two structurally related ethoxylated alcohols, enabling a functional group-driven comparison. While direct data on 1,2,2-Triethoxyethan-1-ol is absent in the sources, trends can be inferred from analogs.
Structural and Functional Group Analysis
Physical Properties (Inferred)
Research Findings and Limitations
- Synthetic Challenges: Triethoxy derivatives require precise stoichiometry to avoid over-ethoxylation, whereas phenoxy/iodo analogs demand specialized catalysts (e.g., phase-transfer catalysts for aryl ethers ).
- Toxicity: Phenoxy-containing compounds may exhibit higher ecotoxicity due to bioaccumulation risks , whereas triethoxyethanol is generally classified as low-risk.
- Data Gaps : The absence of direct studies on 1,2,2-Triethoxyethan-1-ol in the provided evidence limits quantitative comparisons. Further research is needed on its thermal degradation and catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
